N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, agrochemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cell growth and proliferation.
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide can be compared with other thiadiazole derivatives:
Similar Compounds: 1,3,4-thiadiazole-2-thione, 2-amino-1,3,4-thiadiazole, 5-nitro-1,3,4-thiadiazole.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a thiadiazole ring that contributes to its biological activity. The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with heptanoyl chloride in the presence of a base to form the corresponding amide.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Antifungal : Studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant antifungal properties. For instance, certain thiadiazole derivatives have shown effectiveness against Phytophthora infestans, with EC50 values indicating strong antifungal potential .
- Antibacterial : The compound has also demonstrated moderate antibacterial activity against various strains, although specific data on this compound is limited. Research on related thiadiazole compounds suggests that they can inhibit bacterial growth effectively .
2. Anticancer Properties
- Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo . The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.
3. Enzyme Inhibition
- This compound has been studied for its ability to inhibit carbonic anhydrases (CA I and II), which are crucial for maintaining acid-base balance in organisms. This inhibition can have therapeutic implications in treating conditions like glaucoma and epilepsy .
Case Studies and Research Findings
Recent research has focused on evaluating the biological activity of various thiadiazole derivatives:
Study | Compound | Activity | Findings |
---|---|---|---|
4i | Antifungal | EC50 = 3.43 μg/ml against P. infestans | |
AZD6244 | Anticancer | Inhibits growth in leukemia cells at low doses | |
Various | Enzyme Inhibition | Effective against CA I and II |
The mechanisms underlying the biological activities of this compound involve:
- Antifungal Mechanism : Disruption of fungal cell wall synthesis or function.
- Antibacterial Mechanism : Interference with bacterial protein synthesis or metabolism.
- Anticancer Mechanism : Induction of apoptosis or cell cycle arrest through signaling pathway modulation.
Properties
CAS No. |
62347-18-6 |
---|---|
Molecular Formula |
C10H17N3OS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)heptanamide |
InChI |
InChI=1S/C10H17N3OS/c1-3-4-5-6-7-9(14)11-10-13-12-8(2)15-10/h3-7H2,1-2H3,(H,11,13,14) |
InChI Key |
NTULTURKUXGCRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=NN=C(S1)C |
Origin of Product |
United States |
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